molecular formula C20H22N2O2S B374699 N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide

N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide

Cat. No.: B374699
M. Wt: 354.5g/mol
InChI Key: JJJDHOBZVVJKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide is an organic compound with a complex structure that includes a benzothiepin core and a morpholine moiety

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H22N2O2S/c23-19(13-22-9-11-24-12-10-22)21-20-16-6-2-1-5-15(16)14-25-18-8-4-3-7-17(18)20/h1-8,20H,9-14H2,(H,21,23)

InChI Key

JJJDHOBZVVJKOY-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24

Canonical SMILES

C1COCCN1CC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide can be achieved through multiple synthetic routes. One common method involves the reaction of a benzothiepin derivative with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    11-Amino-6,11-dihydro dibenzo[b,e]thiepine: This compound shares a similar benzothiepin core but lacks the morpholine moiety.

  • N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine : This compound has a similar structure but with different substituents.

Uniqueness

N-(6,11-dihydrobenzoc

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